molecular formula C16H14O4 B2813942 2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid CAS No. 117490-52-5

2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid

Cat. No. B2813942
CAS RN: 117490-52-5
M. Wt: 270.284
InChI Key: VUYFKAXNJXFNFA-UHFFFAOYSA-N
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Description

2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid is a chemical compound with the molecular formula C16H14O4 . It has a molecular weight of 270.28 . This compound is used in the synthesis of metal-organic frameworks (MOFs) and other porous organic materials .


Synthesis Analysis

The synthesis of 2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid involves solvothermal conditions . A mixture of dimethyl 2-iodobiphenyl-4, 4’-dicarboxylate, LiCl, 1,2-diphenylethyne, palladium diacetate, and sodium acetate in DMFA is stirred at 95–105°C for 3 days .


Molecular Structure Analysis

The molecular structure of 2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid is planar . It is used as a linker in the construction of MOFs . The structure of the MOFs can vary depending on the metal ions and conditions used in the synthesis .


Chemical Reactions Analysis

2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid can react with various metal ions to form MOFs . The reactions typically occur under solvothermal conditions and result in frameworks with different topologies .


Physical And Chemical Properties Analysis

2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid has a predicted boiling point of 452.4±45.0 °C and a predicted density of 1.272±0.06 g/cm3 . It has a pKa value of 3.92±0.10 (Predicted) .

Scientific Research Applications

Synthesis and Material Development

New Synthesis Method of 2,5-Biphenyldicarboxylic Acid 2,5-Biphenyldicarboxylic acid, a derivative of 2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid, is significant in synthesizing high-strength fibers and sub-LCD polymers. A novel synthesis approach involves the reaction of p-xylene with Br_2, conversion to a Cu reagent, reaction with bromobenzene in the presence of NiCl_2(PPh_3)_2, followed by oxidation with KMnO_4, achieving a yield of around 65%. The product's structure was confirmed by IR (Jiang Feng, 2005).

Metal-organic Frameworks Manganese(II) 4,4′-biphenyldicarboxylate has been used to create metal–organic frameworks. These frameworks exhibit varied structures and properties depending on the solvent used during synthesis. One such framework features a microporous structure with nano-sized channels and shows significant hydrogen adsorption capabilities. Magnetic studies on these complexes indicate the presence of antiferromagnetic interactions (Ruiqin Zhong et al., 2010).

Polymer Development this compound is utilized in developing novel polyaspartimides and polyamide-imides. These polymers are synthesized using various diamines and exhibit properties like solubility in different solvents, moderate glass transition temperatures, and good thermo-oxidative stability. These materials have applications in areas requiring high-performance, thermally stable polymers (D. Liaw et al., 1999; D. Liaw et al., 2001).

Crystal Structure and Molecular Interaction

Supramolecular Structure The deformation of the four-membered supramolecular ring in dialkylammonium hydrogen 2,2′-biphenyldicarboxylates was studied. Structural analysis revealed the presence of a centrosymmetric ion-pair dimer and stacking directed by C–H···π interactions. The study provides insight into the flexible conformation of these structures in response to energy arrangements (Ling Zhang et al., 2015).

Phase Transformation on Surfaces In situ observation of 4,4'-biphenyldicarboxylic acid on Au(111) surfaces revealed different crystalline phases attributed to varying degrees of deprotonation. The study observed a unique feature where needle-shaped domains transform into compact ones upon annealing, attributed to partial deprotonation and the establishment of hydrogen bonds (D. Schwarz et al., 2013).

Mechanism of Action

Mode of Action

It’s known that the compound can be used in the preparation of polymers, suggesting it may interact with other molecules to form complex structures .

Biochemical Pathways

It’s known that the compound is used in the synthesis of polymers , which could imply its involvement in polymerization reactions.

Result of Action

As a component in the synthesis of polymers , it may contribute to the properties of the resulting materials.

properties

IUPAC Name

4-(4-carboxy-2-methylphenyl)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-9-7-11(15(17)18)3-5-13(9)14-6-4-12(16(19)20)8-10(14)2/h3-8H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYFKAXNJXFNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=C(C=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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